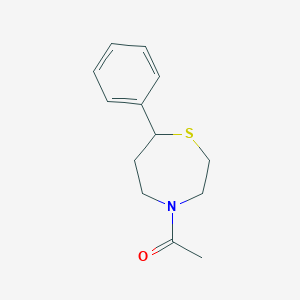
1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
1-(7-Phenyl-1,4-thiazepan-4-yl)ethanone serves as a precursor for synthesizing various heterocycles, demonstrating significant biological activities such as antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. For instance, certain derivatives synthesized from related compounds have shown excellent antibacterial activity, potent antioxidant reagents, and high cytotoxic activity in vitro, highlighting their potential in developing new therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).
Anticancer Applications
The compound has also been used as a building block in the synthesis of thiazolyl(hydrazonoethyl)thiazoles, which have shown promising anti-breast cancer activities. This underscores its role in the development of novel chemotherapeutic agents, with some compounds exhibiting significant activity against MCF-7 tumor cells (Mahmoud et al., 2021).
Fragment Screening Libraries
Moreover, this compound derivatives, specifically 1,4-thiazepanones and 1,4-thiazepanes, have been synthesized for inclusion in fragment screening libraries. These compounds possess a highly 3D character, making them valuable in the discovery of new drug candidates, particularly as BET bromodomain ligands (Pandey et al., 2020).
Photoremovable Protecting Groups
Additionally, related structures have been explored as photoremovable protecting groups for carboxylic acids, demonstrating the versatility of this compound and its derivatives in synthetic chemistry applications. These protecting groups facilitate the selective release of carboxylic acids, which is a valuable tool in synthetic organic chemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Antimicrobial Agents
The structural flexibility of this compound allows for the synthesis of compounds with significant antimicrobial properties. Novel coumarin-dihydropyrazole thio-ethanone derivatives, for example, have shown high antiproliferative activity against various cancer cell lines and potent inhibitory activity against telomerase, suggesting their use as antimicrobial and anticancer agents (Wu et al., 2014).
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11(15)14-8-7-13(16-10-9-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMSEKCFMZLRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)
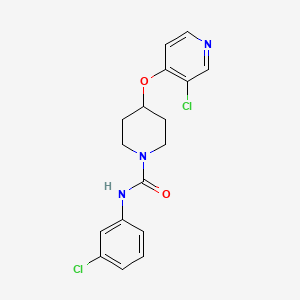
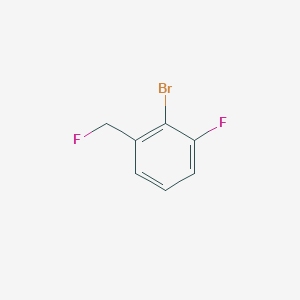
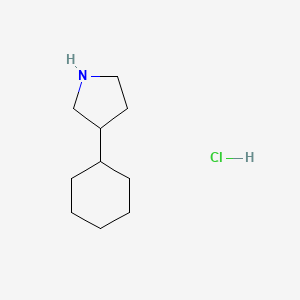

![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)
![6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659018.png)
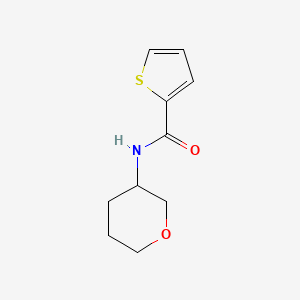
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
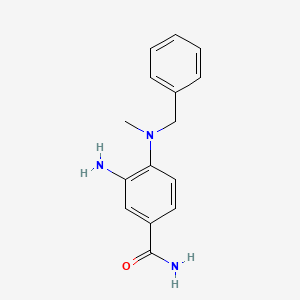
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)
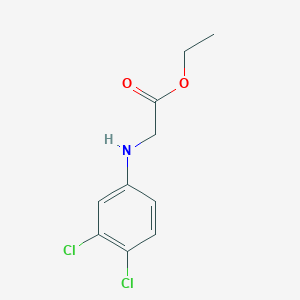
![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
